2-Bromo-6-cyclopropylphenol
Overview
Description
2-Bromo-6-cyclopropylphenol is an organic compound with the molecular formula C9H9BrO It is characterized by a bromine atom at the second position and a cyclopropyl group at the sixth position on a phenol ring
Biochemical Analysis
Biochemical Properties
It is known that phenolic compounds, which include 2-Bromo-6-cyclopropylphenol, can interact with various enzymes, proteins, and other biomolecules
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-cyclopropylphenol typically involves the bromination of 6-cyclopropylphenol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenol ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of 2-amino-6-cyclopropylphenol or 2-thio-6-cyclopropylphenol.
Oxidation: Formation of 2-bromo-6-cyclopropylquinone.
Reduction: Formation of 2-hydro-6-cyclopropylphenol.
Scientific Research Applications
2-Bromo-6-cyclopropylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-6-cyclopropylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological effects. The cyclopropyl group may enhance the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
2-Bromo-4-cyclopropylphenol: Similar structure but with the cyclopropyl group at the fourth position.
2-Chloro-6-cyclopropylphenol: Similar structure with a chlorine atom instead of bromine.
2-Bromo-6-methylphenol: Similar structure with a methyl group instead of a cyclopropyl group.
Uniqueness: 2-Bromo-6-cyclopropylphenol is unique due to the presence of both a bromine atom and a cyclopropyl group on the phenol ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
2-Bromo-6-cyclopropylphenol is an organic compound with the molecular formula C9H9BrO, characterized by a bromine atom at the second position and a cyclopropyl group at the sixth position on a phenolic ring. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.
The biological activity of this compound primarily involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, which may inhibit their activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound's biological effects. The cyclopropyl group is believed to improve stability and binding affinity to target molecules.
Biological Activities
Research has highlighted several potential biological activities for this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
- Anticancer Properties : Investigations into its anticancer potential have indicated that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant in drug development for conditions involving dysregulated enzyme activity.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Study 2: Anticancer Effects
In vitro assays were conducted to assess the anticancer activity of this compound on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity and was found to induce apoptosis through the activation of caspase pathways.
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of Gram-positive and Gram-negative bacteria | |
Anticancer | Induction of apoptosis in cancer cell lines | |
Enzyme Inhibition | Inhibition of specific enzymes involved in metabolic pathways |
Properties
IUPAC Name |
2-bromo-6-cyclopropylphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-3-1-2-7(9(8)11)6-4-5-6/h1-3,6,11H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEZUXLUMWCJAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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